Cas no 1040646-82-9 (3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide)

3-Phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide is a synthetic organic compound featuring a phenylpropanamide core linked to a pyridazine-pyridine hybrid scaffold. Its structure incorporates multiple hydrogen-bonding sites, enhancing potential interactions with biological targets. The compound's pyridazine and pyridine moieties suggest utility in medicinal chemistry, particularly as a kinase inhibitor or modulator of protein-protein interactions. The amide and amino linkages contribute to its stability and solubility profile, making it suitable for biochemical assays. This molecule may serve as a valuable intermediate or lead compound in drug discovery, particularly for targeting signaling pathways involving tyrosine or serine/threonine kinases. Its modular design allows for further structural optimization.
3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide structure
1040646-82-9 structure
Product Name:3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide
CAS No:1040646-82-9
MF:C20H22N6O
MW:362.428283214569
CID:6303086
PubChem ID:42111799
Update Time:2025-06-29

3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide
    • 1040646-82-9
    • 3-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]propanamide
    • 3-phenyl-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)propanamide
    • AKOS024502056
    • F5235-0047
    • Inchi: 1S/C20H22N6O/c27-20(12-9-16-6-2-1-3-7-16)23-15-14-22-18-10-11-19(26-25-18)24-17-8-4-5-13-21-17/h1-8,10-11,13H,9,12,14-15H2,(H,22,25)(H,23,27)(H,21,24,26)
    • InChI Key: KMPBXZJTCGADHZ-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C=CC=CC=1)NCCNC1=CC=C(N=N1)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 362.18550935g/mol
  • Monoisotopic Mass: 362.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.8Ų

3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide Pricemore >>

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Additional information on 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide

Professional Introduction to Compound with CAS No. 1040646-82-9 and Product Name: 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide

Compound with the CAS number 1040646-82-9 and the product name 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The intricate arrangement of functional groups within its framework suggests a multifaceted role in biochemical interactions, making it a subject of intense research interest.

The molecular architecture of this compound is defined by several key structural elements. The presence of a phenyl group at the N-terminal position contributes to its hydrophobic properties, while the extended amine chain enhances its solubility in polar environments. Notably, the pyridazine core and the secondary amine functionalities at the 6-position of the pyridazine ring introduce unique electronic properties that are conducive to binding with biological targets. This combination of structural features positions the compound as a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of this compound with various biological receptors. Studies utilizing molecular docking simulations have revealed that the 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide structure exhibits high affinity for enzymes and receptors involved in inflammatory pathways. This finding aligns with current research trends aimed at developing novel anti-inflammatory agents, which are critical in managing chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory potential, preliminary pharmacokinetic studies suggest that this compound possesses favorable pharmacokinetic properties. The balanced distribution between lipophilicity and polar surface area enhances its bioavailability, while the absence of metabolic liabilities reduces concerns regarding drug-drug interactions. These attributes make it an attractive candidate for further development into a therapeutic agent.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the pyridazine core through condensation reactions, followed by functionalization with amine groups at strategic positions. The introduction of the phenyl group and the extended amine chain is achieved through nucleophilic substitution reactions, which are optimized to minimize side products.

One of the most compelling aspects of this compound is its potential to modulate multiple biological pathways simultaneously. The presence of both pyridine and pyridazine moieties allows for interactions with a wide range of targets, including kinases, transcription factors, and ion channels. This polypharmacological approach has been gaining traction in recent years, as it offers a strategy to address complex diseases that involve multiple dysregulated pathways.

Current research is focused on elucidating the mechanism of action of this compound through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and cell proliferation, while animal models have shown promising results in reducing disease severity in models of chronic inflammation. These findings provide strong evidence for further clinical development.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 3-phenyl-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]propanamide exemplifies this collaborative approach, where structural insights from chemistry are translated into therapeutic benefits through biological validation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

The future prospects for this compound are bright, with ongoing studies aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Advances in synthetic methodologies may also enable the production of analogs with enhanced efficacy or reduced toxicity. As our understanding of biological systems grows more sophisticated, compounds like this one will continue to serve as valuable tools for advancing medical science.

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